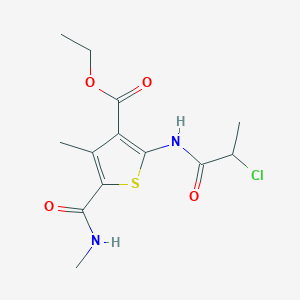

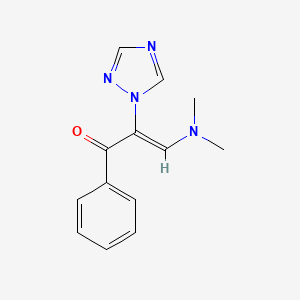

![molecular formula C14H16ClN3O4S B3016425 8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-90-7](/img/structure/B3016425.png)

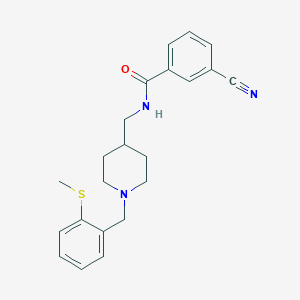

8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号 B3016425

CAS番号:

941970-90-7

分子量: 357.81

InChIキー: ROBJBUXLGBCTGS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with potential applications in various fields .

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its properties and functions. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and interactions. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .科学的研究の応用

Antimicrobial and Detoxification Applications

- N-Halamine-Coated Cotton : A study by Ren et al. (2009) involved synthesizing a similar N-halamine precursor and bonding it onto cotton fabrics. This resulted in fabrics with antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7, as well as the ability to oxidize chemical mustard simulant to a less toxic derivative. The chlorine loadings and surface hydrophobicities of the fabrics influenced their antimicrobial efficacies (Ren et al., 2009).

Hypoglycemic Activity

- Spiroimidazolidine-2,4-diones : Iqbal et al. (2012) synthesized spiroimidazolidine-2,4-diones, which showed significant hypoglycemic activity in male albino rats. One of the compounds reduced blood glucose levels by 60.79%, which was higher than the standard drug at the time (Iqbal et al., 2012).

Anticonvulsant Properties

- Anticonvulsant Activity : A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated them for anticonvulsant and neurotoxic properties. Most compounds displayed anticonvulsant activity in the MES test, but some were found to be neurotoxic at certain doses (Obniska et al., 2006).

Muscarinic Agonists

- Spirooxazolidine-2,4-diones : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to a muscarinic agonist. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice. The 8-azaspiro[4.5]decane skeleton was identified as a useful template for designing muscarinic agonists (Tsukamoto et al., 1993).

ORL1 Receptor Agonists

- ORL1 Receptor Ligands : Röver et al. (2000) discovered 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. Substituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones exhibited high affinity and agonistic behavior for this receptor (Röver et al., 2000).

Myelostimulating Activity

- 1,3,8-Triazaspiro[4.5]decane-2,4-diones : Yu et al. (2018) reported the myelostimulating activity of 1,3,8-Triazaspiro[4.5]decane-2,4-diones in artificially induced myelodepressive syndrome. The compounds accelerated the regeneration of lymphocyte and granulocyte cell pool in bone marrow hematopoiesis (Yu et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-(3-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBJBUXLGBCTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

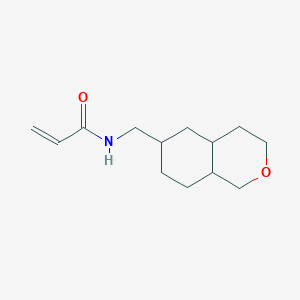

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

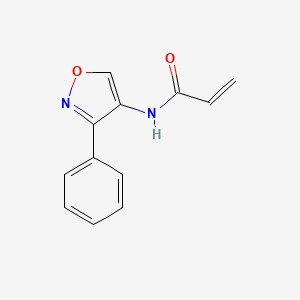

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

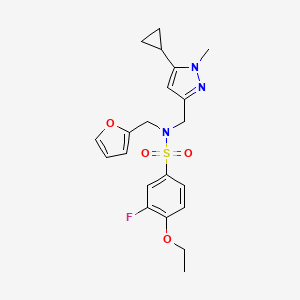

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)